molecular formula C21H21F3N2O3 B12129208 6-(4-Ethylphenyl)-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

6-(4-Ethylphenyl)-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

Cat. No.: B12129208
M. Wt: 406.4 g/mol
InChI Key: CMQKVNGXBJDBNQ-UHFFFAOYSA-N
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Description

6-(4-Ethylphenyl)-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a complex organic compound that belongs to the class of diazinanones This compound is characterized by its unique structure, which includes a trifluoromethyl group, a hydroxy group, and two aromatic rings

Preparation Methods

The synthesis of 6-(4-Ethylphenyl)-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the diazinanone ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific reaction conditions.

    Attachment of the aromatic rings: This can be done through Friedel-Crafts acylation or alkylation reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

6-(4-Ethylphenyl)-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

6-(4-Ethylphenyl)-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential pharmacological properties make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(4-Ethylphenyl)-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with amino acid residues in proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The aromatic rings can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar compounds to 6-(4-Ethylphenyl)-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one include:

    6-(4-Methylphenyl)-4-hydroxy-5-(4-ethylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one: This compound has a similar structure but with different positions of the ethyl and methyl groups.

    6-(4-Ethylphenyl)-4-hydroxy-5-(4-methylbenzoyl)-4-(difluoromethyl)-1,3-diazinan-2-one: This compound has a difluoromethyl group instead of a trifluoromethyl group.

    6-(4-Ethylphenyl)-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-oxazinan-2-one: This compound has an oxazinanone ring instead of a diazinanone ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H21F3N2O3

Molecular Weight

406.4 g/mol

IUPAC Name

6-(4-ethylphenyl)-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

InChI

InChI=1S/C21H21F3N2O3/c1-3-13-6-10-14(11-7-13)17-16(18(27)15-8-4-12(2)5-9-15)20(29,21(22,23)24)26-19(28)25-17/h4-11,16-17,29H,3H2,1-2H3,(H2,25,26,28)

InChI Key

CMQKVNGXBJDBNQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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